molecular formula C20H27F2N5O4S B610017 Ebvaciclib CAS No. 2185857-97-8

Ebvaciclib

Cat. No. B610017
M. Wt: 471.5238
InChI Key: QIEKHLDZKRQLLN-FOIQADDNSA-N
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Description

Ebvaciclib is an orally bioavailable, cyclin-dependent kinase (CDK) inhibitor, with potential antineoplastic activity . It selectively targets, binds to, and inhibits the activity of CDKs . It is currently under investigation for use in HR+ HER2- Metastatic Breast Cancer, Ovarian Cancer, Fallopian Tube Cancer, Primary Peritoneal Cancer, Triple Negative Breast Cancer, and Male Breast Cancer .


Chemical Reactions Analysis

CDK inhibitors like Ebvaciclib are extensively metabolized by cytochrome P450 3A4 . They exhibit a large inter-individual variability in exposure, and their brain penetration is limited by efflux transporters .

Scientific Research Applications

Application in Cancer Treatment

Specific Scientific Field

The specific scientific field of this application is Oncology , specifically the treatment of various types of cancer .

Comprehensive Summary of the Application

PF-06873600, also known as Ebvaciclib, is a CDK2/4/6 inhibitor . CDKs, or Cyclin-Dependent Kinases, are a family of protein kinases that have been implicated in regulating the cell cycle. Therefore, they are attractive targets for the development of cancer therapeutics .

Methods of Application or Experimental Procedures

The development of PF-06873600 involved the use of structure-based drug design and Free-Wilson analysis to optimize a series of CDK2/4/6 inhibitors . Molecular dynamics simulations were also used to provide insights into the basis for selectivity against CDK9 . The compound has been advanced to phase 1 clinical trials .

Results or Outcomes

PF-06873600 has shown robust pharmacodynamic and tumor growth inhibitory activity in multiple models of cancer, preferentially those with elevated MYC activity . It has been found to be effective in overcoming resistance to CDK4/6 inhibition . The compound has been identified as a candidate for the treatment of cancer and has been advanced to phase 1 clinical trials .

Application in HR+, HER2- Metastatic Breast Cancer Treatment

Specific Scientific Field

The specific scientific field of this application is Oncology , specifically the treatment of HR+, HER2- Metastatic Breast Cancer .

Comprehensive Summary of the Application

PF-06873600, also known as Ebvaciclib, is a CDK2/4/6 inhibitor . CDKs, or Cyclin-Dependent Kinases, are a family of protein kinases that have been implicated in regulating the cell cycle. Therefore, they are attractive targets for the development of cancer therapeutics .

properties

IUPAC Name

6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEKHLDZKRQLLN-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ebvaciclib

CAS RN

2185857-97-8
Record name Ebvaciclib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2185857978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EBVACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B512HJD65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
5
Citations
X Wang, L Ding, H Jiang, X Yuan, L Xiang… - Bioorganic & Medicinal …, 2023 - Elsevier
Cyclin-dependent kinase 2 (CDK2) is considered as an important target in the research of antitumor drugs. Taking the CDK2/4/6 inhibitor Ebvaciclib as the positive control and an in-…
Number of citations: 4 www.sciencedirect.com
P Sudha - Drugs of the Future, 2022 - access.portico.org
… Yap (University of Texas MD Anderson Cancer Center) briefed the results from a first-in-human trial of ebvaciclib (PF-06873600, PF-3600; Pfizer), a first-in-class selective cyclin-…
Number of citations: 3 access.portico.org
R Kudo, A Safonov, EM da Silva, Q Li, H Shao, M Will… - bioRxiv, 2023 - biorxiv.org
… We utilized inhibitors to target CDK2 together with CDK4/6 (ebvaciclib alone – CDK2/4/6 … A, Immunoblotting of MCF7 and p53KO treated with 50 nM abemaciclib, 500 nM ebvaciclib …
Number of citations: 2 www.biorxiv.org
D Patra, K Bhavya, P Ramprasad, M Kalia… - Advances in Protein …, 2023 - Elsevier
Cancer, a vicious clinical burden that potentiates maximum fatality for humankind, arises due to unregulated excessive cell division and proliferation through an eccentric expression of …
Number of citations: 1 www.sciencedirect.com
DL Hughes - Organic Process Research & Development, 2022 - ACS Publications
This review surveys recent advances in biocatalysis, with a primary focus on contributions from the patent literature since 2018, including reductive aminations, nitro reductions, …
Number of citations: 10 pubs.acs.org

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